4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester
CAS No.:
Cat. No.: VC18684041
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O5 |
|---|---|
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | methyl 4-hydroxy-6,7-dimethoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C14H14O5/c1-17-12-6-8-4-9(14(16)19-3)5-11(15)10(8)7-13(12)18-2/h4-7,15H,1-3H3 |
| Standard InChI Key | JTOIQIURFBFTNG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CC(=CC(=C2C=C1OC)O)C(=O)OC |
Introduction
4-Hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound belonging to the class of naphthoic acids. It is characterized by a naphthalene backbone with hydroxyl and methoxy functional groups at specific positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the methylation of 4-hydroxy-6,7-dimethoxy-2-naphthoic acid using methyl iodide in the presence of a base (e.g., potassium carbonate). The reaction follows an mechanism:
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The hydroxyl group acts as a nucleophile and attacks the electrophilic carbon in methyl iodide.
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Deprotonation occurs, forming the methyl ester bond.
Key Reaction Conditions:
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Solvent: Acetone or DMF
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Temperature: Controlled to optimize yield
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Base: Potassium carbonate
This process is crucial for obtaining high-purity products suitable for further applications.
Biological Activities
Preliminary studies suggest that this compound exhibits significant biological properties:
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Anticancer Activity:
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Induces apoptosis in tumor cells by influencing signaling pathways related to cell survival and proliferation.
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Potential pharmacophore for drug development targeting cancer cells.
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Antimicrobial Activity:
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Effective against certain pathogenic microorganisms.
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Functional groups (hydroxyl and methoxy) facilitate interactions with microbial proteins.
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These activities make it a candidate for further exploration in medicinal chemistry.
Chemical Reactions
The compound participates in various chemical reactions typical of esters and aromatic compounds:
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Hydrolysis:
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Under acidic or basic conditions, it can regenerate the parent carboxylic acid and methanol.
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Reaction conditions (pH, temperature) significantly affect the yield.
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Electrophilic Aromatic Substitution:
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The electron-donating methoxy groups enhance reactivity at specific positions on the aromatic ring.
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Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | Hydroxyl group at position 3 instead of 4 | |
| 2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester | Contains an iodine atom | |
| 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester | Lacks one methoxy group |
The unique arrangement of functional groups in 4-hydroxy-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester confers distinct chemical reactivity compared to its analogs.
Applications
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Medicinal Chemistry:
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Investigated as a lead compound for anticancer drugs.
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Potential for developing derivatives with enhanced therapeutic properties.
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Synthetic Chemistry:
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Serves as a precursor for synthesizing more complex organic molecules.
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Useful in creating derivatives with tailored biological activities.
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